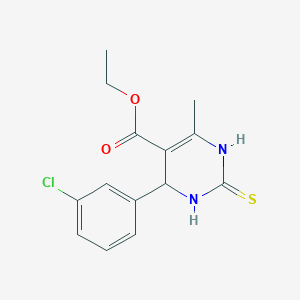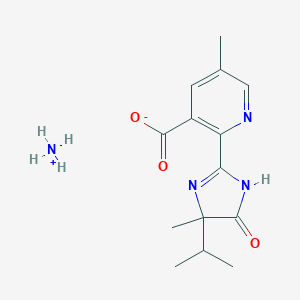
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as CCTP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. CCTP is a tetrahydropyrimidine derivative that has been studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of pro-inflammatory cytokines and the reduction of inflammatory mediators. Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and inflammatory mediators. Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also inhibits the activation of MAPK signaling pathways, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to have potent anti-inflammatory and analgesic effects in vitro and in vivo. In animal models of inflammation and pain, Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to reduce the perception of pain and inhibit the activation of nociceptive pathways in the spinal cord.
実験室実験の利点と制限
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, and its relatively simple synthesis method. However, Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high doses. Further studies are needed to determine the optimal dose and administration route of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate for therapeutic use.
将来の方向性
There are several future directions for the study of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, including the development of more potent analogs, the investigation of its potential as an anti-cancer agent, and the exploration of its effects on other physiological processes, such as oxidative stress and immune function. The development of more potent analogs of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may improve its therapeutic efficacy and reduce its potential toxicity. The investigation of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an anti-cancer agent is based on its ability to inhibit the activation of NF-κB, which is involved in the regulation of cell survival and apoptosis. Finally, the exploration of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate's effects on other physiological processes may provide new insights into its potential therapeutic applications.
合成法
The synthesis of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the reaction of 3-chlorobenzaldehyde, ethyl acetoacetate, and thiourea in ethanol. The reaction is catalyzed by piperidine and refluxed for 4 hours to obtain the desired product. The synthesis of Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been optimized using various reaction conditions, including solvent, temperature, and catalysts, to improve the yield and purity of the product.
科学的研究の応用
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects. In vitro and in vivo studies have shown that Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inflammatory mediators, such as COX-2 and iNOS. Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to have analgesic effects by inhibiting the activation of nociceptive pathways in the spinal cord and reducing the perception of pain.
特性
製品名 |
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
|---|---|
分子式 |
C14H15ClN2O2S |
分子量 |
310.8 g/mol |
IUPAC名 |
ethyl 4-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |
InChIキー |
CCFLALOBYPFOPH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)Cl)C |
正規SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)


![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)


![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)

